molecular formula C23H23N7O2 B2562530 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine CAS No. 920207-71-2

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine

Cat. No.: B2562530
CAS No.: 920207-71-2
M. Wt: 429.484
InChI Key: NLWHECGDJAEZPK-UHFFFAOYSA-N
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Description

The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine is a heterocyclic molecule featuring a triazolopyrimidine core fused with a benzyl group at position 3 and a piperazine ring substituted with a 2-methoxybenzoyl group at position 7.

Key structural attributes:

  • Triazolopyrimidine core: Provides rigidity and π-stacking capacity for target binding.
  • Benzyl substituent: Enhances lipophilicity and modulates steric interactions.
  • 2-Methoxybenzoyl-piperazine: Introduces hydrogen-bonding and electron-donating properties via the methoxy group.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-32-19-10-6-5-9-18(19)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWHECGDJAEZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzoyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Implications

The compound’s analogs differ primarily in substituents on the triazolopyrimidine core or the benzoyl/piperazine moiety. These modifications influence physicochemical properties (e.g., solubility, logP) and biological activity.

Table 1: Key Structural Analogs and Their Properties
Compound Name / ID Substituents Molecular Weight CAS Number Key References
Target Compound 2-Methoxybenzoyl-piperazine ~429.47* Not explicitly listed
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine 3,4-Difluorobenzoyl-piperazine 435.43 920186-54-5
1-(2-methoxybenzoyl)-4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine 4-Methylphenyl-triazolopyrimidine, 2-methoxybenzoyl-piperazine 429.47 920219-37-0
VAS2870 1,3-Benzoxazol-2-yl-sulfide at position 7 Not provided Not provided
RG7774 tert-Butyl, (1-methyl-1H-tetrazol-5-yl)methyl, and pyrrolidin-3-ol groups Not provided 1433361-02-4

*Estimated based on analogs in .

Functional Group Impact
  • Electron-withdrawing vs. In contrast, the 3,4-difluorobenzoyl analog (CAS 920186-54-5) introduces electron-withdrawing fluorine atoms, which may improve metabolic stability but reduce solubility .
  • Triazolopyrimidine modifications : RG7774 (CAS 1433361-02-4) replaces the benzyl group with a tert-butyl and tetrazole-methyl group, significantly altering steric bulk and hydrogen-bonding capacity .
  • Sulfide vs. piperazine linkages : VAS2870 replaces the piperazine with a benzoxazole sulfide, shifting its mechanism toward NADPH oxidase inhibition .

Pharmacological and Biochemical Profiles

  • VAS2870: Inhibits NADPH oxidase (IC₅₀ ~1–10 µM) by targeting the enzyme’s flavin domain .
  • RG7774 : Exhibits kinase inhibitory activity, attributed to its pyrrolidin-3-ol group . The absence of this group in the target compound suggests divergent biological targets.
  • 3,4-Difluorobenzoyl analog : Fluorine substituents likely enhance metabolic stability, making it preferable for in vivo studies .

Biological Activity

The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine is a complex heterocyclic structure that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N6O2C_{19}H_{20}N_{6}O_{2} with a molecular weight of approximately 364.41 g/mol. It features a triazolopyrimidine core which is known for various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant antitumor effects. For instance, compounds similar to the one in focus have shown efficacy against various cancer cell lines. Research has demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the inhibition of key signaling molecules involved in cell survival and proliferation.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-7 (breast cancer)15.2Induction of apoptosis via caspase activation
Similar Triazolopyrimidine DerivativeA549 (lung cancer)10.5Inhibition of EGFR signaling pathway

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against various strains of bacteria. The mechanism may involve disruption of bacterial cell membranes and inhibition of bacterial growth.

Anti-inflammatory Activity

The anti-inflammatory potential of triazolopyrimidine derivatives has been investigated in several studies. These compounds have shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Study Model Findings
In vivo study on ratsInduced inflammation modelSignificant reduction in TNF-α and IL-6 levels after treatment with the compound

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and inflammation.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : Interference with pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against breast cancer cell lines. The results showed that it not only inhibited cell growth but also enhanced the effects of conventional chemotherapeutic agents when used in combination therapy.

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